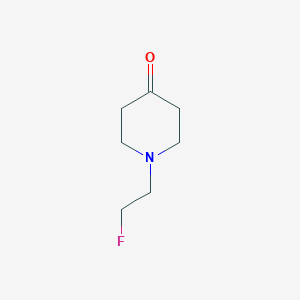

1-(2-Fluoroethyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12FNO |

|---|---|

Molecular Weight |

145.17 g/mol |

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-one |

InChI |

InChI=1S/C7H12FNO/c8-3-6-9-4-1-7(10)2-5-9/h1-6H2 |

InChI Key |

WLIKSPZTZNRTRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)CCF |

Origin of Product |

United States |

Advanced Synthetic Approaches and Chemical Transformations of 1 2 Fluoroethyl Piperidin 4 One

Stereoselective Synthesis and Control of Chirality in Fluoroethylated Piperidine (B6355638) Derivatives

Achieving stereocontrol in the synthesis of substituted piperidines is a critical challenge in modern organic chemistry. nih.gov While direct stereoselective synthesis of 1-(2-fluoroethyl)piperidin-4-one is not extensively detailed, several powerful strategies for creating chiral piperidine rings can be adapted for this purpose. These methods often involve the stereoselective formation of the piperidine ring itself, which can then be N-functionalized with a 2-fluoroethyl group.

Key strategies for inducing chirality in piperidine synthesis include:

Hydrogenation of Pyridine Precursors : Asymmetric hydrogenation of functionalized pyridines is a common method for producing chiral piperidines. nih.govnih.gov This typically requires a transition metal catalyst paired with a chiral ligand to direct the facial selectivity of the hydrogenation.

Chemo-enzymatic Dearomatization : A versatile approach involves the chemo-enzymatic dearomatization of activated pyridines to yield stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This method uses enzymes like 6-hydroxy-D-nicotine oxidase (6-HDNO) and ene-reductases (EneIREDs) to facilitate asymmetric reductions, leading to dynamic kinetic resolution and the formation of highly enantioenriched products. nih.gov

Catalytic Asymmetric Ring-Opening/Cross-Metathesis : Molybdenum and ruthenium catalysts can be employed in the asymmetric ring-opening of precursor heterocycles followed by cross-metathesis to construct chiral piperidines efficiently. nih.gov

Intramolecular Cyclization : The stereoselective intramolecular cyclization of acyclic precursors is a powerful tool. nih.gov For instance, acid-mediated 6-endo-trig cyclization of enones can produce substituted piperidines with controlled stereochemistry. nih.gov

One evaluated synthetic strategy for a related chiral 4-amino-3-hydroxy piperidine involved a novel Rh(I)-catalyzed asymmetric hydrogenation, highlighting the importance of metal catalysis in controlling stereochemistry. nih.gov The choice of catalyst and reaction conditions is paramount in dictating the stereochemical outcome of these transformations. nih.gov

| Stereoselective Method | Catalyst/Reagent Type | Key Feature | Reference |

| Asymmetric Hydrogenation | Transition Metal + Chiral Ligand | Direct hydrogenation of pyridinium (B92312) precursors. | nih.govnih.gov |

| Chemo-enzymatic Dearomatization | 6-HDNO / EneIREDs | Dynamic kinetic resolution of intermediates. | nih.gov |

| Asymmetric Ring-Opening | Molybdenum or Ruthenium Catalysts | Combined ring-opening and cross-metathesis. | nih.gov |

| Intramolecular Cyclization | Acid or Metal Catalysis | Controlled cyclization of acyclic precursors. | nih.gov |

Metal-Catalyzed Reactions for Functionalization and Ring Formation

Transition metal catalysis is fundamental to the synthesis of piperidine derivatives, offering efficient pathways for both ring formation and the functionalization of pre-existing piperidine rings. nih.gov

Rhodium-catalyzed reactions are particularly notable for their ability to functionalize piperidines at specific C-H bonds. The site-selectivity (e.g., at the C2, C3, or C4 position) can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ can lead to substitution at the C2 position. nih.gov This strategy allows for the direct introduction of functional groups onto the piperidine skeleton, which could be applied to a 1-(2-fluoroethyl)piperidine (B13172820) substrate.

Palladium-catalyzed reactions are also widely used. For instance, the intramolecular cyclization of β-lactams can be directed to form piperidine rings, and Pd-catalyzed isomerization can convert N-tosylaziridines into N-tosylketimines, which are precursors for heterocycle synthesis. nih.govmdpi.com

The synthesis of piperidin-4-one derivatives has been achieved through an α-imino rhodium carbene-initiated cascade reaction, which involves a 1,2-aryl/alkyl migration and subsequent annulation to form the piperidine ring in high yields. nih.gov This demonstrates the power of metal-catalyzed cascade reactions in constructing the core piperidin-4-one structure.

Furthermore, metal-catalyzed asymmetric ring-opening of three-membered rings like epoxides and aziridines provides an efficient route to chiral building blocks that can be used to construct piperidines. sioc-journal.cn For example, silver(I) catalysts have been used in cascade reactions between propargyl alcohols and N-tosylaziridines to synthesize various N,O-heterocycles. mdpi.com

| Metal Catalyst | Reaction Type | Application | Reference |

| Rhodium(II) | C-H Insertion / Annulation | Site-selective functionalization, piperidin-4-one synthesis. | nih.govnih.gov |

| Palladium(0) | Isomerization / Cyclization | Piperidine ring formation from various precursors. | nih.govmdpi.com |

| Iridium(III) | Hydrogen Transfer | Stereoselective synthesis via [5+1] annulation. | nih.gov |

| Silver(I) | Cascade Ring-Opening/Closing | Synthesis of heterocycles from aziridines. | mdpi.com |

Radical-Mediated Transformations Involving Fluoroethylated Systems

Radical reactions offer unique pathways for the formation and functionalization of complex molecules, including fluoroalkylated compounds. nih.gov The development of eco-friendly radical processes, often initiated by visible-light photoredox catalysis, has expanded the scope of these transformations. nih.gov

Visible-light photocatalysis can be used to generate fluoroalkyl radicals from suitable precursors, which can then engage in various synthetic transformations. nih.gov This methodology is particularly relevant for introducing fluoroalkyl groups into organic molecules, a process that can dramatically alter their chemical and physical properties. nih.gov While direct radical-mediated synthesis of this compound is not explicitly documented, the principles of radical fluoroalkylation are well-established. nih.gov

Radical cyclizations are also a powerful tool for constructing heterocyclic rings. For example, a radical stereoselective cyclization of 1,6-enynes can be initiated through borane (B79455) addition and subsequent oxidation to form piperidine structures. nih.gov Additionally, visible-light-induced ring-opening of N-alkyl-4-piperidinols has been achieved, demonstrating that radical processes can also be used to modify the piperidine ring itself under mild conditions. researchgate.net

| Radical Generation Method | Transformation Type | Key Feature | Reference |

| Visible-Light Photocatalysis | Fluoroalkylation | Eco-friendly generation of fluoroalkyl radicals. | nih.gov |

| Borane Addition/Oxidation | Stereoselective Cyclization | Formation of piperidine rings from 1,6-enynes. | nih.gov |

| Visible-Light Photoinduction | Ring-Opening | C-C/C-N bond cleavage in N-alkyl-4-piperidinols. | researchgate.net |

Derivatization Strategies for the Piperidin-4-one Ketone Functionality

The ketone group at the 4-position of this compound is a versatile functional handle for further molecular elaboration through a variety of chemical transformations.

The carbonyl carbon of the piperidin-4-one is electrophilic and readily undergoes nucleophilic addition. This allows for the introduction of a wide range of substituents at the C4 position and the conversion of the ketone to an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides. The stereochemical outcome of these additions can often be influenced by the steric environment around the carbonyl group.

The carbons adjacent to the carbonyl group (α-carbons) can be functionalized through the formation of an enolate or enamine intermediate. Deprotonation of an α-carbon with a suitable base generates a nucleophilic enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) in a nucleophilic substitution or addition reaction. This strategy allows for the introduction of substituents at the C3 and C5 positions of the piperidine ring. The regioselectivity of enolate formation and subsequent alkylation can be controlled by the choice of base and reaction conditions. This approach is a cornerstone of piperidine derivatization, enabling the synthesis of a diverse array of substituted analogs. nih.gov

Role of 1 2 Fluoroethyl Piperidin 4 One in Radiochemistry and Positron Emission Tomography Pet Tracer Development

Precursor Chemistry for [¹⁸F]Fluoroethylation in Radioligand Synthesis

The synthesis of PET radioligands often involves the introduction of the positron-emitting radionuclide, ¹⁸F, into a precursor molecule. The fluoroethylation strategy, which attaches a [¹⁸F]fluoroethyl group to a target molecule, is a widely used method. This approach is favored due to the relatively long half-life of ¹⁸F (109.8 minutes), which allows for multi-step synthesis and imaging protocols.

A common method for introducing the [¹⁸F]fluoroethyl group is through the use of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtTos). This reagent is typically synthesized from ethylene (B1197577) glycol ditosylate. The process involves a nucleophilic substitution reaction where the [¹⁸F]fluoride ion displaces one of the tosylate groups. The resulting [¹⁸F]fluoroethyl tosylate can then be used to alkylate a variety of nucleophilic substrates, such as amines and phenols, to produce the final radiolabeled tracer. For example, the synthesis of [¹⁸F]fluoroacetaldehyde has been achieved using [¹⁸F]FEtTos in dimethyl sulfoxide (B87167) (DMSO), with reproducible radiochemical yields (RCY) of 60%. nih.gov

Other related reagents that can be employed for [¹⁸F]fluoroethylation include [¹⁸F]fluoroethyl bromide and [¹⁸F]fluoroethyl iodide. These reagents can sometimes offer improved radiochemical yields compared to [¹⁸F]fluoroethyl tosylate under specific reaction conditions. For instance, in the synthesis of N-[¹⁸F]fluoroethyl-4-piperidyl acetate (B1210297) ([¹⁸F]FEtP4A), using 2-[¹⁸F]fluoroethyl iodide or 2-[¹⁸F]fluoroethyl triflate resulted in better yields than when 2-[¹⁸F]fluoroethyl bromide was used. nih.gov

The efficiency of the radiolabeling reaction itself is also a critical factor. For example, the synthesis of [¹⁸F]FTC-146, a sigma-1 receptor ligand, from a precursor with a chloride leaving group resulted in a moderate decay-corrected radiochemical yield of 7.5%. unibe.ch While this demonstrates the feasibility of using a less reactive leaving group, it also highlights the need for optimization to achieve higher yields for routine clinical production. unibe.ch Furthermore, the specific activity of the final radiotracer, which is a measure of the amount of radioactivity per mole of the compound, can be affected by the presence of non-radioactive ("cold") contaminants. acs.org

| Challenge | Description | Impact on Radiosynthesis |

| Precursor Contamination | The presence of unreacted precursor in the intermediate product. | Can lead to unwanted side reactions and lower radiochemical yield of the final tracer. nih.gov |

| Byproduct Formation | Formation of undesired radioactive and non-radioactive compounds. | Complicates purification and can reduce the purity of the final radiotracer. nih.gov |

| Leaving Group Reactivity | The nature of the leaving group on the precursor molecule. | Less reactive leaving groups may require harsher reaction conditions, potentially leading to lower yields and more byproducts. unibe.ch |

| Purification Efficiency | The effectiveness of methods like HPLC and SPE to isolate the desired product. | Inefficient purification can result in low purity and specific activity of the final radiotracer. nih.govacs.org |

Automated Radiosynthesis Platforms for 1-(2-Fluoroethyl)piperidin-4-one Derivatives

To ensure reproducible and high-yield production of PET radiotracers for clinical use, automated radiosynthesis platforms are commonly employed. These systems integrate the various steps of the synthesis, including the handling of the radionuclide, the chemical reactions, and the purification of the final product, into a single, computer-controlled process.

Several commercially available automated synthesis modules, such as the GE TRACERlab FX-N and FX-FN, have been successfully used for the production of radioligands derived from fluoroethyl piperidine (B6355638) scaffolds. For example, a fully automated, one-pot radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been developed on the TracerLab FX(FN) module, achieving non-decay-corrected yields of 35±5%. nih.gov Similarly, the automated synthesis of [¹⁸F]fluspidine, a sigma-1 receptor ligand, has been performed using a TRACERlab FX FN synthesis module, resulting in high radiochemical yields and purity. nih.gov The adaptation of synthesis protocols to these automated modules is crucial for the routine clinical production of PET tracers. nih.gov For instance, the automated radiosynthesis of [¹⁸F]fluoroacetaldehyde has been achieved with reproducible yields of 26% ± 3 within 45 minutes. nih.gov

Application as a Building Block for Radioligands Targeting Specific Biological Receptors

The this compound scaffold is a valuable building block for the development of radioligands that target specific biological receptors in the body. The piperidine ring can be modified to create molecules with high affinity and selectivity for various targets, while the fluoroethyl group provides the site for radiolabeling with ¹⁸F.

The sigma-1 receptor is a transmembrane protein that is overexpressed in various types of cancer and is also implicated in a range of neurological disorders. unibe.chrsc.org This makes it an attractive target for the development of PET tracers for both oncological and neurological imaging.

Several potent and selective sigma-1 receptor ligands have been developed based on the fluoroethyl piperidine scaffold. One of the most promising is [¹⁸F]fluspidine, which has shown high affinity for the sigma-1 receptor and high selectivity over the sigma-2 receptor. nih.gov Docking studies have also identified 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) as a potential ligand for targeting the sigma-1 receptor, with a good binding affinity comparable to clinically evaluated radiopharmaceuticals. rsc.org Another notable example is [¹⁸F]FTC-146, which has demonstrated potential for imaging sigma-1 receptors in the context of neurodegenerative diseases and cancer. unibe.ch

| Radioligand | Precursor Type | Key Research Finding |

| [¹⁸F]fluspidine | Tosylate precursor | High affinity for σ1 receptors (Ki = 0.59 nM) and high σ1/σ2 selectivity. nih.gov |

| [¹⁸F]FEt-PPZ | Hydroxyphenylpiperazine precursor | Good predicted affinity for σ1R, comparable to clinically evaluated radiopharmaceuticals. rsc.org |

| [¹⁸F]FTC-146 | Tosyl and chloro precursors | Successful radiosynthesis from a less reactive chloride precursor, streamlining its preparation. unibe.ch |

The utility of the fluoroethyl piperidine moiety extends beyond sigma receptors to the development of radioligands for other important biological targets. For instance, N-[¹⁸F]fluoroethyl-4-piperidyl acetate ([¹⁸F]FEtP4A) has been synthesized and evaluated as a PET tracer for imaging brain acetylcholinesterase (AChE), an enzyme involved in neurotransmission. nih.gov Studies have shown that the distribution of [¹⁸F]FEtP4A in the brain is consistent with the known distribution of AChE. nih.gov

Furthermore, the fluoroethyl piperazine (B1678402) moiety, a close structural relative of fluoroethyl piperidine, has been used to develop a PET ligand for the colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging. nih.gov The radioligand, [¹⁸F]1, demonstrated specific binding to CSF1R in a mouse model of neuroinflammation. nih.gov Additionally, a fluorine-18 (B77423) labeled analogue of lidocaine, which incorporates a fluoroethyl group, has been developed for PET imaging of the myocardial voltage-gated sodium channel NaV1.5, a major drug target for cardiovascular disease. rsc.org The development of 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan highlights the use of the fluoroethyl group attached to other cyclic structures for imaging metabolic pathways, in this case, the kynurenine (B1673888) pathway. nih.govresearchgate.net

Preclinical Evaluation of [18F]-Labeled Derivatives

The preclinical evaluation of positron emission tomography (PET) tracers derived from this compound is a critical phase in the development of novel imaging agents. This process involves a series of in vitro and in vivo studies designed to characterize the tracer's biological behavior, target engagement, and metabolic fate before it can be considered for human studies. These evaluations provide essential data on receptor affinity, selectivity, biodistribution, pharmacokinetics, and stability, which collectively determine the potential utility of a new radioligand.

In Vitro Receptor Binding Affinity and Selectivity Studies

In vitro binding assays are fundamental to the preclinical assessment of PET radioligands. These studies quantify the affinity of the [18F]-labeled derivative for its intended molecular target and its selectivity against other receptors or binding sites. High affinity ensures strong binding to the target, while high selectivity minimizes off-target binding that could confound imaging results.

Derivatives of 1-(2-fluoroethyl)piperidine (B13172820) have been developed to target various receptors, including sigma (σ) receptors and the translocator protein (TSPO). For instance, spirocyclic piperidine derivatives have shown promise as potent σ1 receptor ligands. nih.gov A fluoroethyl derivative, fluspidine, demonstrated a very high affinity for the σ1 receptor with a Ki value of 0.59 nM and low affinity for the σ2 receptor (Ki = 489–837 nM), indicating high selectivity. nih.gov Another derivative, [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE), was developed as a lower-affinity σ1 receptor ligand (KD = 5 nM) to achieve better clearance kinetics in the central nervous system (CNS). nih.govnih.gov

For tracers targeting the 18-kDa translocator protein (TSPO), binding affinity can be influenced by genetic polymorphisms, leading to different binder populations. Studies with [18F]PBR06, an [18F]-labeled aryloxyanilide, revealed a significant difference in binding affinity between high-affinity binders (HABs) and low-affinity binders (LABs), with an approximately 17-fold variation. nih.gov This highlights the importance of characterizing affinity across different genetic backgrounds.

In some cases, the derivative is a substrate for an enzyme. For example, N-[18F]fluoroethylpiperidin-4-ylmethyl acetate ([18F]FEP-4MA) was designed to measure acetylcholinesterase (AChE) activity. In vitro studies using rat cerebral cortical homogenate showed that [18F]FEP-4MA was rapidly hydrolyzed with 86% specificity for AChE. nih.gov

The specificity of binding is often confirmed through competitive inhibition or cellular uptake assays. In studies of [18F]FACH for imaging monocarboxylate transporters (MCTs), its specificity for MCT1 was confirmed by a significant reduction in uptake in 4T1 breast cancer cells when co-incubated with an MCT1-specific inhibitor. mdpi.com Similarly, the preferential affinity of [18F]FEt-PPZ for the σ1 receptor over the σ2 receptor was demonstrated through competitive inhibition studies where a σ2-specific ligand caused only a minor (~10%) reduction in [18F]FEt-PPZ binding. rsc.orgnih.gov

Table 1: In Vitro Receptor Binding Affinities of Selected [18F]-Labeled Piperidine Derivatives

| Radiotracer | Target Receptor | Binding Affinity (Ki or KD) | Selectivity |

|---|---|---|---|

| Fluspidine | σ1 | 0.59 nM (Ki) | High (σ1:σ2 ratio > 800) nih.gov |

| [18F]SFE | σ1 | 5 nM (KD) | Selective for σ1nih.gov |

| [18F]PBR06 | TSPO | ~17-fold difference between HABs and LABs | Binds to TSPO nih.gov |

| [18F]FEP-4MA | AChE (substrate) | N/A (Hydrolysis Rate Constant: 1.67 min-1) | 86% specificity for AChE nih.gov |

In Vivo Biodistribution and Pharmacokinetic Assessments in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the tracer's distribution, uptake, and clearance from the body over time. These biodistribution and pharmacokinetic assessments are crucial for determining if the tracer accumulates sufficiently in the target tissue while clearing from non-target tissues to provide a clear imaging signal.

Studies with [18F]SFE in awake male rats showed that regional brain radioactivity concentrations were highest in the occipital cortex (1.86 %ID/g) and frontal cortex (1.76 %ID/g) at 15 minutes post-injection, which is consistent with the known distribution of sigma-1 receptors. nih.gov Unlike higher-affinity analogs, [18F]SFE demonstrated favorable clearance from the brain, with about a 40% reduction from peak activity over 90 minutes. nih.gov For [18F]FEP-4MA, ex vivo biodistribution in rats revealed rapid and high accumulation in brain regions known for high AChE activity, such as the striatum and cortex (~1.6–2.0 %ID/g at 1 min). nih.gov

PET imaging in disease models provides further evidence of a tracer's utility. In preclinical models of Huntington's disease, [18F]PBR06-PET showed elevated signal in affected brain areas of R6/2 and BACHD mice, correlating with microglial activation markers. nih.gov Similarly, in a mouse model of atherosclerosis, [18F]PBR06 was used to image macrophage-rich plaques in the aortic arch. nih.gov

Biodistribution studies also reveal the primary routes of excretion. For many [18F]-labeled piperidine derivatives, metabolism and excretion occur via the hepatobiliary system. nih.gov Low uptake in bone is often monitored as an indicator of in vivo stability, as significant defluorination would lead to the accumulation of free [18F]fluoride in the skeleton. nih.govnih.gov Studies with tracers like [18F]-FEL have demonstrated excellent in vivo pharmacokinetics, characterized by rapid distribution, fast clearance from non-target tissues, and quick accumulation in tumor xenografts. nih.gov

Table 2: Ex Vivo Biodistribution of [18F]-FEL in T3M4 Tumor-Bearing Mice (%ID/g)

| Organ | 5 min | 15 min | 30 min | 60 min |

|---|---|---|---|---|

| Blood | 5.38 ± 0.59 | 3.51 ± 0.27 | 2.87 ± 0.25 | 2.36 ± 0.11 |

| Liver | 3.76 ± 0.33 | 3.25 ± 0.19 | 3.01 ± 0.21 | 2.65 ± 0.13 |

| Spleen | 2.59 ± 0.21 | 2.11 ± 0.15 | 1.89 ± 0.17 | 1.55 ± 0.09 |

| Kidney | 12.51 ± 1.13 | 10.23 ± 0.98 | 8.76 ± 0.81 | 6.54 ± 0.57 |

| Muscle | 2.01 ± 0.18 | 1.54 ± 0.11 | 1.32 ± 0.09 | 1.10 ± 0.07 |

| Tumor | 10.70 ± 1.01 | 9.87 ± 0.88 | 8.54 ± 0.76 | 6.89 ± 0.62 |

Data adapted from a preclinical evaluation study of [18F]-FEL. nih.gov

Radiometabolite Analysis in Preclinical Imaging Research

The metabolic stability of a PET tracer is a critical parameter. If a radioligand is rapidly metabolized, the resulting radiometabolites can interfere with imaging, either by crossing the blood-brain barrier and binding to the target or other sites, or by altering the pharmacokinetic profile of the total radioactivity in blood and plasma. Therefore, radiometabolite analysis in plasma and target tissues (e.g., brain) is an essential component of preclinical evaluation.

Several [18F]-labeled piperidine derivatives have demonstrated high metabolic stability. For [18F]fluspidine, no radiometabolites were detected in the brains of mice, piglets, or rhesus monkeys, indicating that the signal in the brain is from the parent compound. nih.gov Similarly, analysis of [18F]SFE in rats one hour after injection showed that the tracer was largely intact in the brain. nih.gov A preclinical study of [18F]TOZ1, an adenosine (B11128) A2A receptor antagonist, found that the parent compound constituted more than 76% of total radioactivity in mouse plasma and over 92% in brain samples 30 minutes post-injection, suggesting good in vivo stability. mdpi.com

In contrast, some tracers are designed to be metabolized in a specific way. [18F]FEP-4MA, the AChE substrate, is rapidly hydrolyzed in the brain to its hydrophilic radiometabolite, N-[18F]fluoroethylpiperidin-4-ylmethanol ([18F]FEP-MP4OH). nih.gov This charged metabolite is then "trapped" within the brain because it cannot easily cross the blood-brain barrier, and the rate of its accumulation reflects the activity of the target enzyme. nih.gov

The metabolic profile can vary between species. For instance, the monocarboxylate transporter ligand [18F]FACH was found to be metabolically stable in mice, but polar radiometabolites were identified in the plasma and tissues of piglets, highlighting the importance of evaluating metabolism in multiple species during preclinical development. mdpi.com

Computational Studies and Mechanistic Insights

Molecular Dynamics Simulations for Ligand-Receptor Interactions of Derived Ligands

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide critical insights into how a ligand (a potential drug molecule) interacts with its biological target, such as a protein receptor.

Research into derivatives of the piperidine (B6355638) scaffold has utilized MD simulations to elucidate the specifics of ligand-receptor binding. For instance, in a study of novel σ1 receptor ligands derived from a 4-(2-aminoethyl)piperidine scaffold, MD simulations were essential in explaining differing receptor affinities. researchgate.net These simulations, which included per-residue binding free energy deconvolution, revealed that the interactions between the basic piperidine N-atom and its various substituents with the lipophilic binding pocket of the σ1 receptor are responsible for the observed differences in binding strength. nih.govnih.gov The key amino acid residues forming this lipophilic pocket were identified as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. researchgate.netnih.gov

The stability of a ligand-receptor complex is a key indicator of potential efficacy. MD simulations can assess this stability by calculating the root mean square deviation (RMSD) over the simulation period. In a study of a fluoroethylated piperazine (B1678402) analogue targeting the σ1 receptor, an RMSD value of 2 Å over a 50-nanosecond simulation indicated the formation of an exceptionally stable receptor-ligand complex. nih.gov

Calculations of binding free energy and its components provide a quantitative measure of ligand affinity. For a series of piperidine derivatives, these calculations showed how different N-substituents altered the binding thermodynamics.

| Compound | Calculated Free Energy of Binding (ΔGbind) kcal/mol | Enthalpic Component (ΔHbind) kcal/mol | Entropic Component (-TΔSbind) kcal/mol |

|---|---|---|---|

| Compound 3 | -67.9 | -90.8 | 22.9 |

| Compound 4a | -39.7 | -67.6 | 27.9 |

| Compound 20a | -52.9 | -81.8 | 28.9 |

| Compound 21a | -52.0 | -80.9 | 28.9 |

| Compound 22a | -52.9 | -82.6 | 29.7 |

Data sourced from a study on σ1 receptor ligands, where compound 4a features a protonated piperidine ring, while compounds 20a, 21a, and 22a are N-methylated derivatives. researchgate.net

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations offer a profound understanding of chemical reactions by modeling electronic structure and predicting reaction pathways. pageplace.de These methods are invaluable for studying reaction mechanisms, allowing researchers to map out the elementary stages of a reaction, identify transient intermediates, and calculate the energy barriers associated with transition states. researchgate.netrsc.org

The application of quantum chemistry to organic reaction mechanisms often involves a combined theoretical approach. For example, a common methodology is to use Density Functional Theory (DFT) with a functional like B3LYP and a large basis set (e.g., 6-311++G**) to optimize the geometries of reactants, products, and transition states. researchgate.net The energies can then be further refined using higher-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net

This computational strategy can elucidate complex, multi-step reaction sequences. Researchers can model processes such as nucleophilic substitution, acetylene-allene rearrangements, and cyclization events. researchgate.netrsc.org By calculating the energy profile of the entire reaction, the rate-determining step—the one with the highest energy barrier—can be identified. rsc.org For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives successfully calculated the energy barriers for Michael addition, proton transfer, and cyclization, providing a detailed mechanistic picture that would be difficult to obtain through experimental means alone. rsc.org While a specific study on the reaction mechanism of 1-(2-Fluoroethyl)piperidin-4-one was not identified, these established quantum-chemical methods are the standard approach for such an investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.com By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key structural features—or pharmacophores—responsible for its activity. nih.govresearchgate.net

For derivatives of the piperidine scaffold, SAR studies have been instrumental in optimizing receptor affinity and selectivity. A key area of modification is the substituent on the piperidine nitrogen. A study on 4-(2-aminoethyl)piperidine derivatives targeting the σ1 receptor demonstrated a clear SAR based on this position. nih.gov The findings showed that piperidines with a proton (N-H), a tosyl group, or an ethyl group at the nitrogen atom exhibited significantly lower affinity for the σ1 receptor. researchgate.netnih.gov In contrast, derivatives featuring a 1-methyl group (N-CH3) displayed markedly high σ1 receptor affinity and good selectivity over the σ2 subtype. researchgate.netnih.gov This highlights the critical role of the N-substituent in modulating the biological activity of this class of compounds.

| Compound Class | N-Substituent | Relative σ1 Receptor Affinity |

|---|---|---|

| 1-Methylpiperidines | -CH3 | High |

| N-H Piperidines | -H | Considerably Lower |

| N-Tosyl Piperidines | -Tosyl | Considerably Lower |

| N-Ethyl Piperidines | -Ethyl | Considerably Lower |

This table summarizes the general SAR findings for N-substituted piperidine derivatives from a study on σ1 receptor ligands. researchgate.netnih.gov

The insights gained from SAR studies lead directly to the formulation of ligand design principles, which are guidelines for creating new molecules with improved properties. nih.gov The central goal is to understand which structural modifications will enhance desired activities and reduce unwanted ones. collaborativedrug.com

Based on the SAR of piperidine derivatives, a key design principle emerged: modulating the lipophilicity of the N-substituent is crucial for σ1 receptor binding. nih.gov Molecular dynamics simulations revealed that the polar, protonated piperidine ring can reduce essential lipophilic interactions within the receptor's binding pocket. researchgate.net The introduction of a small, lipophilic N-methyl group was found to partially compensate for these unfavorable polar interactions, thereby restoring high affinity. researchgate.net This leads to the design principle that for this particular scaffold and target, a small, non-polar group at the 1-position of the piperidine ring is favorable for enhancing binding affinity.

Molecular modeling encompasses a range of computational techniques, including docking and MD simulations, used to predict and analyze how a ligand binds to a receptor. nih.gov These methods are vital for exploring binding affinities (how tightly a ligand binds) and receptor selectivity (the ligand's preference for one receptor subtype over another). cnr.it

Docking studies can predict the preferred orientation of a ligand within a receptor's active site and provide a score that estimates binding affinity. For example, docking studies of a piperazine-based compound showed that its fluoroethylated analogue had a significantly better docking score (-9.4 kcal/mol) compared to its hydroxyl precursor (-5.6 kcal/mol), correctly predicting that the fluoroethyl modification would enhance affinity for the σ1 receptor. nih.gov

Molecular dynamics simulations further refine these findings by providing a dynamic picture of the interaction and allowing for the calculation of binding free energies. nih.gov In the case of the piperidine derivatives targeting sigma receptors, these calculations were used to compare the affinity for the σ1 subtype versus the σ2 subtype, thus providing a quantitative measure of selectivity. researchgate.net Furthermore, molecular modeling can pinpoint specific atomic interactions, such as hydrogen bonds with key residues like K3.28(192) in the CB1 receptor, that are responsible for high binding affinity. nih.gov This detailed exploration allows for the rational design of derivatives with optimized affinity and a desired selectivity profile. cnr.it

Future Directions and Research Perspectives

Innovations in Synthesis Methodologies for Fluoroethylated Piperidin-4-ones

The synthesis of piperidin-4-ones has traditionally been achieved through methods like the multi-step Dieckmann condensation, which involves the cyclization of an amino-diester followed by hydrolysis and decarboxylation. researchgate.netdtic.mil However, the demand for more efficient, high-yield, and versatile synthetic routes has driven significant innovation in this area. Modern methodologies focus on improving efficiency and allowing for a greater variety of substitution patterns, which is crucial for developing new therapeutic and diagnostic agents. googleapis.com

Recent advancements include the development of one-pot synthesis procedures. For instance, the one-pot Mannich condensation reaction has been successfully used to create complex piperidin-4-one skeletons in good yields (up to 88%). researchgate.net Such methods simplify the synthetic process, reduce waste, and can provide access to highly functionalized derivatives. Another area of innovation is the synthesis of precursors specifically designed for late-stage fluoroethylation, a key step in producing PET radiotracers. For example, the synthesis of the precursor for [¹⁸F]SFE, a sigma receptor radioligand, involves a five-step method to create the core piperidine (B6355638) structure, which is then functionalized for the final radiolabeling step. nih.gov The development of more direct routes to these precursors remains an important research goal.

Radiofluoroethylation itself is a well-established method for introducing the fluorine-18 (B77423) (¹⁸F) isotope into molecules for PET imaging. nih.gov The process typically involves the O-alkylation of a suitable precursor (e.g., a hydroxyl group) with [¹⁸F]fluoroethyltosylate. nih.gov Innovations in this specific area focus on optimizing reaction conditions to maximize radiochemical yield and purity, as well as simplifying the purification process, for instance, by using solid-phase extraction (SPE) based methods. nih.gov

| Method | Description | Advantages | Key Compounds Synthesized |

| Dieckmann Condensation | A multi-step intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the piperidin-4-one ring. researchgate.netdtic.mil | A classic and well-understood method for forming the core ring structure. | 1-(2-phenethyl)-4-piperidone researchgate.net |

| Mannich Condensation | A one-pot reaction involving an aldehyde, an amine (like ammonium (B1175870) acetate), and a ketone to form the piperidin-4-one skeleton. researchgate.net | High yield, operational simplicity, and ability to create highly substituted products. | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one researchgate.net |

| Multi-step Precursor Synthesis | Stepwise construction of the piperidine molecule with a suitable functional group for subsequent fluoroalkylation. nih.gov | Allows for precise control over the final structure of complex molecules. | 4-(4-cyanophenoxy)methyl)piperidine (precursor for [¹⁸F]SFE) nih.gov |

| Radiofluoroethylation | Nucleophilic substitution using [¹⁸F]fluoroethyltosylate to introduce the ¹⁸F-fluoroethyl group onto a precursor molecule. nih.gov | A reliable method for late-stage radiolabeling to produce PET tracers. | [¹⁸F]FEt-PPZ nih.gov |

Expanding the Scope of Radiochemical Applications beyond Current Targets

The primary radiochemical application of 1-(2-fluoroethyl)piperidin-4-one derivatives has been in the development of PET radioligands for imaging sigma (σ) receptors, which are implicated in various central nervous system disorders and in the biology of numerous tumors. nih.gov Radiotracers such as [¹⁸F]SFE have been developed as potent agonists for the σ₁ receptor subtype. nih.gov The success in this area provides a strong foundation for expanding the use of this scaffold to other biological targets.

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of bioactive compounds and natural products with diverse pharmacological activities. dtic.milresearchgate.net This versatility suggests that derivatives of this compound could be modified to target a wide range of other receptors, enzymes, and transporters. For example, piperidine derivatives are known to bind to opioid and phencyclidine sites, and some exhibit potent anticancer and anti-inflammatory properties. researchgate.netnih.govrsc.org

Future research could focus on modifying the this compound core to create novel PET tracers for:

Other CNS Receptors: Beyond sigma receptors, other neurotransmitter systems like the dopaminergic and glutamatergic systems, which are modulated by sigma receptors, could be targeted. nih.gov

Tumor-Associated Enzymes and Receptors: Given that many tumors express high levels of specific proteins, derivatives could be designed as imaging agents for oncology, potentially targeting topoisomerases or specific kinases. rsc.org

Inflammatory Processes: New anti-inflammatory agents based on the piperidin-4-one skeleton are being explored. researchgate.net A corresponding PET tracer could be used to visualize and quantify inflammation in diseases like arthritis or atherosclerosis.

| Potential Target Class | Rationale for Expansion | Example Biological Processes |

| CNS Receptors | The piperidine scaffold is a known component of ligands for various CNS targets, including opioid and phencyclidine binding sites. nih.govresearchgate.net | Neurodegenerative diseases, psychiatric disorders, pain management. |

| Cancer-Related Targets | Piperidin-4-one derivatives have shown antiproliferative properties and the ability to inhibit enzymes like topoisomerase. rsc.org | Tumor imaging, monitoring response to therapy, drug development. |

| Inflammatory Markers | Novel piperidin-4-one derivatives are being developed as antioxidant and anti-inflammatory agents. researchgate.net | Atherosclerosis, rheumatoid arthritis, neuroinflammation. |

| Infectious Diseases | Certain N-acyl-3,5-bis(ylidene)-4-piperidones have demonstrated potent antimalarial properties against drug-resistant strains. rsc.org | Imaging parasitic infections, evaluating new anti-infective therapies. |

Computational Chemistry in Predictive Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, and its application to fluoroethylated piperidin-4-ones is a promising future direction. These methods can significantly accelerate the design of new compounds and provide deep insights into reaction mechanisms, saving time and resources.

Predictive Design: Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of piperidine derivatives with their biological activity. nih.gov By analyzing parameters such as 3D and 2D autocorrelation descriptors, researchers can predict the inhibitory activity of newly designed compounds against targets like specific kinases (e.g., Akt1) or cancer cell lines, guiding synthetic efforts toward the most potent candidates. nih.gov Molecular docking studies are also crucial for predicting how a ligand, such as a fluoroethylated piperidine derivative, will bind to its target receptor, providing insights into affinity and selectivity. nih.gov

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are powerful for exploring the molecular and electronic properties of piperidin-4-one derivatives. researchgate.nettandfonline.com These calculations can determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and predict reactive sites through molecular electrostatic potential (MEP) maps. tandfonline.com This information is vital for understanding the compound's intrinsic reactivity. Furthermore, computational methods are critical for elucidating complex reaction mechanisms. For instance, quantum chemical calculations can be used to study the pathways of nucleophilic fluorination, helping to understand why a reaction proceeds through a desired Sₙ2 pathway to produce the ¹⁸F-labeled product, rather than through undesired side reactions. rsc.org Understanding these mechanisms is key to optimizing reaction conditions for higher radiochemical yields and purity.

| Computational Method | Application Area | Insights Gained |

| QSAR (Quantitative Structure-Activity Relationship) | Predictive Design | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.gov |

| Molecular Docking | Predictive Design | Predicts the binding mode and affinity of a ligand to its biological target (e.g., a receptor or enzyme). nih.gov |

| DFT (Density Functional Theory) | Mechanistic Elucidation & Property Prediction | Optimizes molecular geometry, calculates electronic properties (HOMO-LUMO), and maps reactive sites. researchgate.nettandfonline.com |

| Quantum Chemical Calculations | Mechanistic Elucidation | Investigates competing reaction pathways (e.g., Sₙ2 vs. other routes) to understand and optimize synthetic reactions like fluorination. rsc.org |

Q & A

What are the recommended methodologies for synthesizing and characterizing 1-(2-Fluoroethyl)piperidin-4-one?

Basic Research Question

Synthesis typically involves nucleophilic substitution or alkylation of piperidin-4-one with a fluoroethyl group. For example, reacting piperidin-4-one with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>95%), and Fourier-transform infrared spectroscopy (FTIR) to verify ketone and fluoroethyl functional groups .

How can researchers identify potential pharmacological targets for this compound?

Advanced Research Question

Use computational tools like molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with enzymes or receptors. For instance, piperidin-4-one derivatives have been studied as protease inhibitors (e.g., dengue NS2B/NS3 protease) via hydrogen bonding and hydrophobic interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics, IC₅₀ determination) and compare results to structurally similar compounds like 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one .

What analytical methods are optimal for quantifying this compound in complex matrices?

Advanced Research Question

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection (λ = 210–230 nm) is effective. Mobile phase: methanol/buffer (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) in a 65:35 ratio . For trace analysis, couple GC-MS with electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity . Validate methods per ICH guidelines (linearity, LOD/LOQ, precision).

What safety protocols are critical when handling this compound?

Basic Research Question

Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store at room temperature in airtight containers away from oxidizers . Spill management: neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in reported biological activities of piperidin-4-one derivatives?

Advanced Research Question

Apply systematic frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For example, discrepancies in ACE2 activation by similar compounds (e.g., XNT) may arise from assay variability (cell lines vs. in vivo models) or impurities . Replicate studies under controlled conditions (e.g., standardized angiotensin II levels) and use orthogonal assays (e.g., Western blotting alongside enzymatic activity tests) .

What strategies improve yield in large-scale synthesis of this compound?

Advanced Research Question

Optimize reaction parameters via Design of Experiments (DoE): vary temperature (50–80°C), catalyst concentration (e.g., K₂CO₃, 1–5 mol%), and solvent polarity (acetonitrile vs. DMF). Pilot studies show that higher temperatures (70°C) and slow reagent addition reduce side products like N-alkylated byproducts . Implement continuous flow chemistry for improved heat/mass transfer and scalability .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Advanced Research Question

Systematically alter substituents (e.g., fluoroethyl chain length, ketone position) and assess biological impact. For example, replacing the fluoroethyl group with a morpholinoethyl moiety in analogous compounds increased tyrosinase inhibition by 40%, suggesting electron-withdrawing groups enhance activity . Use QSAR models (e.g., CoMFA, molecular dynamics) to predict optimal substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.